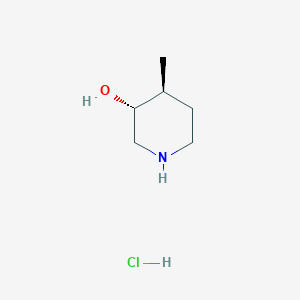

trans-4-Methylpiperidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-Methylpiperidin-3-ol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylpiperidin-3-ol hydrochloride typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The process includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The total yield of this synthesis can reach up to 55.7%.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-4-Methylpiperidin-3-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules .

Biology: In biology, this compound is studied for its potential effects on biological systems. It may interact with specific receptors or enzymes, leading to various biological responses.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system .

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in manufacturing processes.

Wirkmechanismus

The mechanism of action of trans-4-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- trans-3-Methylpiperidin-4-ol hydrochloride

- (3S,5R)-5-Methylpiperidin-3-ol hydrochloride

Comparison: Compared to similar compounds, trans-4-Methylpiperidin-3-ol hydrochloride has unique structural features that may confer distinct chemical and biological properties. For example, the position of the methyl and hydroxyl groups can influence the compound’s reactivity and interactions with other molecules .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules and the development of innovative applications.

Biologische Aktivität

Trans-4-Methylpiperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical interactions, and research findings related to its biological activity.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 4-position. This structural arrangement is critical for its biological activity, influencing its interactions with various biological targets.

Target Interactions

The primary target of this compound is the CCR5 receptor , a G-protein coupled receptor involved in HIV entry into cells. The compound has been shown to inhibit CCR5-mediated signaling, which may reduce viral replication by preventing HIV from entering immune cells.

Biochemical Pathways

The compound influences several biochemical pathways, including those related to:

- Cell signaling : Modulation of CCR5 activity alters immune cell function.

- Gene expression : It can affect transcriptional activities that govern cellular responses to external stimuli.

- Metabolism : Studies indicate potential impacts on metabolic pathways, although specific details require further exploration.

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Properties : Its ability to block CCR5 suggests potential as an antiviral agent, particularly against HIV.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further medicinal chemistry investigations.

- Neuropharmacological Effects : The compound's interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

Case Studies and Experimental Results

- HIV Inhibition : In vitro studies demonstrated that this compound significantly inhibited HIV replication by blocking CCR5 receptors. This effect was quantified using IC50 values, highlighting its potency as an antiviral agent.

- Cellular Signaling Modulation : Research indicated that treatment with this compound altered signaling pathways in immune cells, leading to decreased activation and proliferation in response to viral infections.

- Antimicrobial Evaluation : Various derivatives have been tested for their antimicrobial efficacy against common pathogens, showing promising results that warrant further investigation in clinical settings.

Applications in Research and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as a lead compound for developing new antiviral drugs targeting HIV.

- Biochemical Research : Used to study the effects of piperidine derivatives on cellular systems and their potential therapeutic roles.

- Chemical Synthesis : Acts as a building block in synthesizing complex organic molecules.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits HIV replication via CCR5 blockade | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Neuropharmacological | Interacts with neurotransmitter systems |

Eigenschaften

IUPAC Name |

(3R,4S)-4-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.